4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
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Overview
Description
4-Bromo-1,3-dimethyl-1H-pyrazole is a heterocyclic compound . It has the empirical formula C5H7BrN2 and a molecular weight of 175.03 . This compound is part of the heterocyclic building blocks .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 4-bromo-1,3-dimethyl-1H-pyrazole can be represented by the SMILES stringCc1nn(C)cc1Br
. The InChI key for this compound is UESOBPUTZLYSGI-UHFFFAOYSA-N
. Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
4-Bromo-1,3-dimethyl-1H-pyrazole is a liquid at room temperature . It has a refractive index of 1.521 and a density of 1.487 g/mL at 25°C .Scientific Research Applications
Solid-state Structure Analysis
- The molecular and crystal structures of pyrazole hydrochloride and hydrobromide salts, including those similar to 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, have been determined by X-ray analysis and CPMAS NMR spectroscopy. These compounds form dimers linked by N-H...Cl/Br hydrogen bonds (Foces-Foces et al., 1997).
Synthesis of Organic Compounds
- Research has shown efficient approaches for synthesizing various organic derivatives using bromide catalysts, which could potentially include this compound (Jin et al., 2004).
Tautomerism Studies
- Studies on tautomerism in the solid state and in solution of 4-bromo-1H-pyrazoles have been conducted. These studies involve multinuclear magnetic resonance spectroscopy and, for some compounds, X-ray crystallography (Trofimenko et al., 2007).
Anticancer Activity
- Certain pyrazole derivatives, potentially including those related to this compound, have been synthesized and evaluated for their anticancer activity. These studies include the synthesis of iridium(III) complexes based on pyrazole-appended ligands (Paitandi et al., 2017).
Kinetic Studies in Organic Synthesis
- Kinetic studies for the synthesis of pyrazole derivatives have been conducted, focusing on reactions under phase transfer catalysis and ultrasonic irradiation conditions (Wang et al., 2015).
Antibacterial and Antifungal Activities
- New pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating the potential of this compound in pharmaceutical applications (Pundeer et al., 2013).
Electronic and Optical Applications
- Research on bromopyrazole derivatives, similar to this compound, has been conducted for their potential use in electronic and optical applications, such as in organic light-emitting diodes (OLEDs) (Salunke et al., 2016).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, depending on their chemical structure .
Mode of Action
Pyrazole derivatives can exhibit a range of biological activities, including inhibitory effects on certain enzymes or receptor binding .
Biochemical Pathways
Pyrazole derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
It is known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide . For instance, the compound is moisture sensitive , which means its stability and efficacy could be affected by humidity levels in the environment.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
4-bromo-1,3-dimethylpyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-5(6)3-8(2)7-4;/h3H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBHTSYDZFJSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-85-9 |
Source
|
Record name | 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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